molecular formula C4H6O3S2 B7949169 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid

Cat. No.: B7949169
M. Wt: 166.2 g/mol
InChI Key: XPRMLSQMZDFCCC-UHFFFAOYSA-N
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Description

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is a chemical compound with a unique structure that includes both hydroxyl and thioester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid typically involves the reaction of a hydroxy compound with a carbonothioylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form alcohols or thiols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism by which 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and thioester groups can participate in hydrogen bonding and covalent interactions with enzymes or other proteins, affecting their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dithiodiglycolic Acid: Similar in structure but lacks the hydroxyl group.

    Thioacetic Acid: Contains a thioester group but has a simpler structure.

Uniqueness

2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is unique due to the presence of both hydroxyl and thioester groups, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

2-(2-oxo-2-sulfanylethoxy)ethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S2/c5-3(8)1-7-2-4(6)9/h1-2H2,(H,5,8)(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRMLSQMZDFCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)S)OCC(=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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